molecular formula C16H19NO4 B14859598 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol

2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol

Cat. No.: B14859598
M. Wt: 289.33 g/mol
InChI Key: PGVMPEDXBPEUON-UHFFFAOYSA-N
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Description

2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol is an organic compound that features a phenolic structure with methoxy and dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol typically involves the reaction of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by reduction and subsequent functionalization steps. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl structure but differs in its amine substitution.

    2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile: A more complex structure with additional functional groups.

Uniqueness

2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-[(3,4-dimethoxyanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C16H19NO4/c1-19-13-8-7-12(9-15(13)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-9,17-18H,10H2,1-3H3

InChI Key

PGVMPEDXBPEUON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)OC

Origin of Product

United States

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